molecular formula C7H11NO2 B15053806 (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B15053806
M. Wt: 141.17 g/mol
InChI Key: XRILGDCLXWSSHU-HSUXUTPPSA-N
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Description

(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a synthetic compound known for its unique bicyclic structure. This compound is of significant interest in the field of organic chemistry and pharmaceutical research due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves multiple steps, including substitution reactions, cyanation, and deprotection processesIndustrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Scientific Research Applications

(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly protease inhibitors used in the treatment of diseases like hepatitis C.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound is used in the production of various chemical products and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. It acts as a functional analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and functions as a GABAB receptor agonist. By binding to and activating these receptors in the central nervous system, it mimics the effects of GABA, leading to various physiological responses.

Comparison with Similar Compounds

(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds, such as:

    (1r,2r,5s)-Baclofen hydrochloride: This compound shares a similar bicyclic structure and is also a GABAB receptor agonist.

    3-Azabicyclo[3.1.1]heptanes: These compounds have a similar core structure and are used as bioisosteres in drug design.

    2-Azabicyclo[3.2.1]octanes: These nitrogen-containing heterocycles are used in drug discovery and have unique structural properties.

The uniqueness of this compound lies in its specific configuration and its role as an intermediate in the synthesis of important pharmaceuticals.

Biological Activity

(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate, also known as methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate, is a bicyclic compound with potential biological activities. Its molecular formula is C7_7H11_{11}NO2_2 and it has a molecular weight of 141.17 g/mol . This compound has garnered attention for its pharmacological properties and applications in medicinal chemistry.

  • CAS Number : 1236061-30-5
  • Molecular Weight : 141.17 g/mol
  • Molecular Formula : C7_7H11_{11}NO2_2

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

  • Antiinflammatory Activity : This compound has shown potential in reducing inflammation, making it a candidate for the development of anti-inflammatory drugs .
  • Hepatotropic Effects : Studies suggest that it may have protective effects on liver tissues, indicating its potential use in hepatoprotective therapies .
  • Virucidal Activity : Preliminary findings indicate that this compound may possess virucidal properties, which could be beneficial in treating viral infections .

While specific mechanisms of action for this compound have not been thoroughly elucidated in the literature, its structural similarity to other bicyclic compounds suggests possible interactions with neurotransmitter receptors and enzymes involved in inflammatory pathways.

Synthesis and Derivatives

A significant body of research focuses on the synthesis of derivatives of this compound through various chemical reactions, including palladium-catalyzed cyclopropanation methods . These derivatives may exhibit enhanced biological activities or novel pharmacological profiles.

CompoundBiological Activity
This compoundAntiinflammatory, Hepatotropic, Virucide
CP-866,087Mu opioid receptor antagonist

The synthesis of related compounds has led to the discovery of new pharmacological agents such as CP-866,087, which acts as a mu-opioid receptor antagonist and demonstrates the potential for developing analgesics from this chemical scaffold .

Clinical Implications

The anti-inflammatory and hepatoprotective properties suggest potential therapeutic applications in conditions such as liver diseases and inflammatory disorders. Further studies are warranted to explore these applications in clinical settings.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6-/m1/s1

InChI Key

XRILGDCLXWSSHU-HSUXUTPPSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2C[C@@H]2CN1

Canonical SMILES

COC(=O)C1C2CC2CN1

Origin of Product

United States

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